molecular formula C14H15N5O2S B4337016 N-(6-ethyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-5-carboxamide

N-(6-ethyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B4337016
M. Wt: 317.37 g/mol
InChI Key: ZFKIDXAACMMOMP-UHFFFAOYSA-N
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Description

N-(6-ethyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-5-carboxamide is a compound characterized by its unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves a multi-step reaction sequence:

  • Formation of Thienopyrimidine Core: : A condensation reaction between 2-aminothiophene-3-carboxylic acid and ethyl acetoacetate in the presence of a strong acid, such as hydrochloric acid, at elevated temperatures.

  • Methylation and Oxidation: : Introduction of methyl and oxo groups is achieved through reactions with methyl iodide and oxidizing agents like potassium permanganate.

  • Coupling with Pyrazole Ring: : The pyrazole carboxamide moiety is synthesized separately via cyclization of hydrazine and ethyl acetoacetate, followed by coupling with the thienopyrimidine intermediate using reagents like N,N'-dicyclohexylcarbodiimide (DCC) in an aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

For large-scale production, the process often involves:

  • Optimization of Reaction Parameters: : Utilization of continuous flow reactors to control reaction temperature and time.

  • Purification Steps: : Crystallization, filtration, and chromatography techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : The compound can undergo oxidation reactions to introduce functional groups such as hydroxyl or carbonyl. Reduction reactions may involve the pyrazole ring, potentially altering its electronic properties.

  • Substitution Reactions: : Electrophilic and nucleophilic substitution reactions can occur at various positions on the heterocyclic rings, influenced by the electron-withdrawing or electron-donating groups attached.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Catalysts: : Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products Formed

  • Substituted thienopyrimidines and pyrazole derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

The compound has diverse applications across multiple fields:

  • Chemistry: : Acts as a building block for synthesizing more complex molecules and serves as a ligand in coordination chemistry.

  • Biology and Medicine: : Investigated for its potential pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It can interact with enzymes, receptors, and other biomolecules.

  • Industry: : Used in the synthesis of agrochemicals, dyes, and advanced materials.

Mechanism of Action

The compound's biological activity is often attributed to:

  • Molecular Targets: : Enzymes such as kinases, receptor proteins involved in signaling pathways.

  • Pathways Involved: : Inhibition or activation of specific pathways that regulate cell growth, apoptosis, and immune responses.

Comparison with Similar Compounds

Comparison with Other Compounds

When compared to similar heterocyclic compounds, N-(6-ethyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-5-carboxamide stands out due to its specific structural features which enhance its stability and reactivity.

  • Similar Compounds

    • Thienopyrimidines with different substituents.

    • Pyrazole derivatives with varying functional groups.

Uniqueness

  • The combined presence of thieno[2,3-d]pyrimidine and pyrazole rings, each contributing distinct reactivity and potential for diverse functionalization, is a unique aspect of this compound.

This detailed exploration provides an insightful look into this compound, highlighting its synthesis, reactivity, and broad applicability in scientific research. Intriguing, right?

Properties

IUPAC Name

N-(6-ethyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2S/c1-4-9-7-10-13(22-9)16-8(2)19(14(10)21)17-12(20)11-5-6-15-18(11)3/h5-7H,4H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKIDXAACMMOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)NC(=O)C3=CC=NN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-ethyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 2
N-(6-ethyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 3
N-(6-ethyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(6-ethyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 5
N-(6-ethyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 6
N-(6-ethyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-5-carboxamide

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